molecular formula C29H41ClO10 B1259914 Ajugamarin A1 Chlorohydrin

Ajugamarin A1 Chlorohydrin

Cat. No.: B1259914
M. Wt: 585.1 g/mol
InChI Key: CWWDVANTGWQWKM-CJARLIFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ajugamarin A1 chlorohydrin is a diterpene lactone isolated from the whole plants of Ajuga ciliata. It has a role as a neuroprotective agent and a plant metabolite. It is a diterpene lactone, an acetate ester, a butenolide, a carbobicyclic compound, an organochlorine compound and a diol.

Scientific Research Applications

Chemical Constituents and Structure

  • Chemical Composition : Ajugamarin A1 Chlorohydrin is identified as a constituent in various species of the Ajuga plant. It is classified as part of the neo-clerodane group of diterpenoids, along with other compounds like ajugamarin and dihydroajugamarin (Shimomura, Sashida, Ogawa, & Iitaka, 1983).

Potential Biological Activities

  • Anticancer Activity : A study on Ajuga decumbens Thunb. revealed that Ajugamarin A1 exhibits potent in vitro anticancer activity against certain cell lines, suggesting its potential as a lead compound in anticancer drug development (Olatunde, Yong, & Lu, 2022).

Pharmacognostic Aspects

  • Isolation Techniques : Techniques for isolating this compound involve chromatographic methods, as evidenced in studies isolating various compounds from Ajuga decumbens (Yu-shan, 2012).

Additional Findings

  • Related Compounds : Research on Ajuga plants has identified various neo-clerodane diterpenoids, indicating a rich chemical diversity in the genus and the potential of these compounds in various applications, including this compound (Beauchamp et al., 1996).

Properties

Molecular Formula

C29H41ClO10

Molecular Weight

585.1 g/mol

IUPAC Name

[(1R,4R,4aR,5S,7R,8S,8aR)-5-acetyloxy-4a-(acetyloxymethyl)-4-(chloromethyl)-4-hydroxy-8-[(2S)-2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethyl-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C29H41ClO10/c1-7-16(2)26(35)40-22-8-9-28(36,14-30)29(15-38-18(4)31)23(39-19(5)32)10-17(3)27(6,25(22)29)12-21(33)20-11-24(34)37-13-20/h7,11,17,21-23,25,33,36H,8-10,12-15H2,1-6H3/b16-7+/t17-,21+,22-,23+,25-,27+,28+,29-/m1/s1

InChI Key

CWWDVANTGWQWKM-CJARLIFWSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1CC[C@@]([C@]2([C@H]1[C@@]([C@@H](C[C@@H]2OC(=O)C)C)(C)C[C@@H](C3=CC(=O)OC3)O)COC(=O)C)(CCl)O

SMILES

CC=C(C)C(=O)OC1CCC(C2(C1C(C(CC2OC(=O)C)C)(C)CC(C3=CC(=O)OC3)O)COC(=O)C)(CCl)O

Canonical SMILES

CC=C(C)C(=O)OC1CCC(C2(C1C(C(CC2OC(=O)C)C)(C)CC(C3=CC(=O)OC3)O)COC(=O)C)(CCl)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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